molecular formula C16H13BrClN3O3 B3867402 N'-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide

Cat. No.: B3867402
M. Wt: 410.6 g/mol
InChI Key: DNRCULGCQXFZJE-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide typically involves the condensation of primary amines with carbonyl compounds (aldehydes or ketones) in the presence of suitable catalysts. For instance, the reaction between 3-bromobenzaldehyde and 3-chloro-4-methoxyaniline under reflux conditions with glacial acetic acid as a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
  • N-(4-methoxyphenyl)-3-bromo-benzamide

Uniqueness

N’-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN3O3/c1-24-14-6-5-12(8-13(14)18)20-15(22)16(23)21-19-9-10-3-2-4-11(17)7-10/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRCULGCQXFZJE-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide
Reactant of Route 3
Reactant of Route 3
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide
Reactant of Route 4
Reactant of Route 4
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide
Reactant of Route 5
Reactant of Route 5
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide
Reactant of Route 6
Reactant of Route 6
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.